

AZD4320: A Promising Strategy for Overcoming Venetoclax Resistance in Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD4320

Cat. No.: B605761

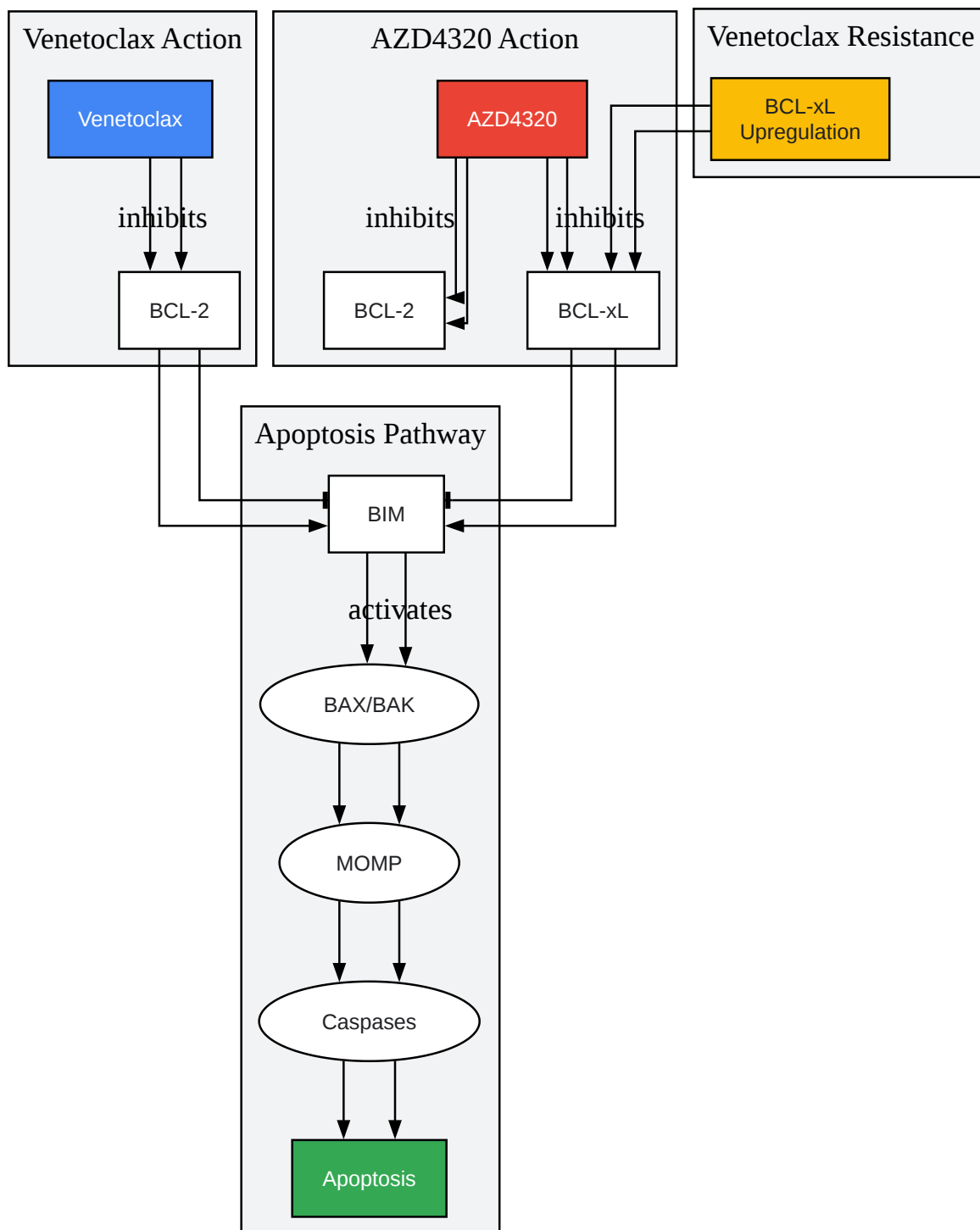
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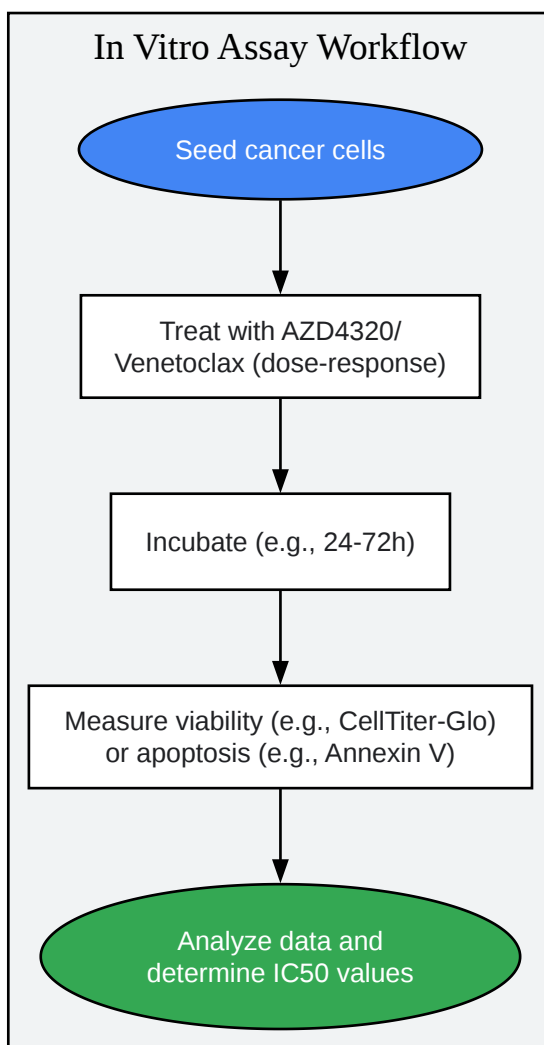
A comparative guide for researchers and drug development professionals on the activity of **AZD4320** in venetoclax-resistant hematologic malignancies.

The emergence of resistance to venetoclax, a highly selective BCL-2 inhibitor, presents a significant clinical challenge in the treatment of various hematologic cancers. A key mechanism of this resistance involves the upregulation of other anti-apoptotic proteins, particularly BCL-xL. [1][2] **AZD4320**, a potent dual inhibitor of both BCL-2 and BCL-xL, has demonstrated significant preclinical activity in venetoclax-resistant models, offering a potential therapeutic avenue for patients who have relapsed or are refractory to venetoclax-based therapies.[3][4] This guide provides a comprehensive comparison of **AZD4320**'s performance against venetoclax and other relevant inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathway

AZD4320 functions as a BH3 mimetic, binding with high affinity to both BCL-2 and BCL-xL.[5] This dual inhibition is critical in cancers that have developed venetoclax resistance through the upregulation of BCL-xL.[1] By blocking both anti-apoptotic proteins, **AZD4320** liberates pro-apoptotic proteins like BIM, leading to BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, ultimately inducing apoptosis. [3][4]





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- To cite this document: BenchChem. [AZD4320: A Promising Strategy for Overcoming Venetoclax Resistance in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605761#assessing-azd4320-s-activity-in-venetoclax-resistant-cancers]

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